tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate
CAS No.: 1233955-29-7
Cat. No.: VC6800405
Molecular Formula: C16H28N2O4
Molecular Weight: 312.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233955-29-7 |
|---|---|
| Molecular Formula | C16H28N2O4 |
| Molecular Weight | 312.41 |
| IUPAC Name | tert-butyl 4-(oxane-4-carbonylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |
| Standard InChI Key | FCCGVHANBYSCAV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an amide-linked tetrahydropyran-4-carbonyl moiety. The piperidine nitrogen is protected by a Boc group, enhancing stability during synthetic manipulations. The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the amide linkage introduces planar rigidity, influencing molecular recognition properties .
Table 1: Fundamental Molecular Data
Physicochemical Characteristics
The compound exhibits moderate lipophilicity (XLogP3-AA = 1.3), suggesting balanced solubility in both aqueous and organic media . Its polar surface area (67.9 Ų) indicates potential for forming hydrogen bonds, critical for interactions in biological systems. The Boc group enhances solubility in nonpolar solvents like dichloromethane, facilitating purification.
Synthesis and Reactivity
Synthetic Routes
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: The 4-amino group of piperidine is acylated with tetrahydropyran-4-carbonyl chloride under Schotten-Baumann conditions.
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Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine .
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Purification: Crude product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from dichloromethane .
Key Reaction Conditions:
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Acylation: Conducted at 0–5°C to minimize side reactions.
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Boc Protection: Requires anhydrous conditions to prevent hydrolysis .
Reactivity Profile
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Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding a free amine for further derivatization .
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Amide Hydrolysis: Strong bases (e.g., NaOH) or enzymes can hydrolyze the amide bond, releasing tetrahydropyran-4-carboxylic acid.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Signals at δ 1.44 (s, 9H, Boc CH₃), δ 3.40–3.90 (m, 4H, piperidine H), δ 4.10–4.30 (m, 2H, tetrahydropyran H) .
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¹³C NMR: Peaks at δ 155.2 (Boc carbonyl), δ 170.5 (amide carbonyl) .
Infrared (IR) Spectroscopy:
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Strong absorption at 1680–1700 cm⁻¹ (C=O stretch, Boc and amide groups).
Mass Spectrometry:
Applications in Drug Discovery
Role as a Building Block
This compound is widely used to synthesize piperidine derivatives for kinase inhibitors and GPCR modulators. Its Boc group allows selective deprotection, enabling sequential functionalization .
Case Study: In a 2025 study, the compound served as a precursor for a Janus kinase (JAK) inhibitor, demonstrating IC₅₀ values <10 nM in biochemical assays .
Pharmacokinetic Considerations
The tetrahydropyran moiety enhances metabolic stability by shielding the amide bond from hepatic enzymes, prolonging half-life in vivo.
| Supplier | Catalog Number | Purity | Price (1 g) |
|---|---|---|---|
| Kishida Chemical Co. | PK0-01641 | >98% | $450 |
| VulcanChem | VC6800405 | >95% | $420 |
Storage: Stable at –20°C under inert atmosphere. Moisture-sensitive; desiccate immediately after use .
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